Home > Products > Screening Compounds P69659 > (S)-(-)-Nadifloxacin-O-sulfate
(S)-(-)-Nadifloxacin-O-sulfate -

(S)-(-)-Nadifloxacin-O-sulfate

Catalog Number: EVT-13573384
CAS Number:
Molecular Formula: C19H21FN2O7S
Molecular Weight: 440.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-(-)-Nadifloxacin-O-sulfate is a derivative of nadifloxacin, a fluoroquinolone antibiotic primarily used for its antibacterial properties. This compound is notable for its potential applications in treating infections caused by resistant strains of bacteria, particularly those related to skin and soft tissue infections. The increasing prevalence of multidrug-resistant pathogens has intensified the need for novel antibacterial agents, making the study of such compounds critical.

Source

Nadifloxacin was first introduced as a topical agent against Propionibacterium acnes, the bacterium associated with acne. The compound has been synthesized in various forms, including salts and derivatives to enhance its pharmacological properties and bioavailability. The synthesis of (S)-(-)-Nadifloxacin-O-sulfate typically involves the sulfonation of nadifloxacin, which can be achieved through reactions involving sulfur trioxide or chlorosulfonic acid under controlled conditions .

Classification

(S)-(-)-Nadifloxacin-O-sulfate belongs to the class of synthetic antibiotics known as fluoroquinolones. These compounds are characterized by their ability to inhibit bacterial DNA synthesis, making them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

Synthesis Analysis

Methods

The synthesis of (S)-(-)-Nadifloxacin-O-sulfate involves several key steps:

  1. Preparation of Nadifloxacin: Starting from 3,4-difluoro-acetbromanilide, nadifloxacin is synthesized through a series of reactions that include hydrogenation and cyclization.
  2. Sulfonation: The nadifloxacin is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid in an organic solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .

Technical Details

The industrial production of (S)-(-)-Nadifloxacin-O-sulfate employs optimized sulfonation processes aimed at maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are utilized to ensure high-quality output.

Molecular Structure Analysis

Structure

(S)-(-)-Nadifloxacin-O-sulfate has a complex molecular structure characterized by a tricyclic benzoquinolizine core with specific functional groups that enhance its biological activity. The chemical formula is C19H21FN2O4S, indicating the presence of a sulfate group attached to the nadifloxacin structure.

Data

  • Molecular Weight: Approximately 392.45 g/mol
  • Chemical Structure: The compound features a 4-hydroxypiperidino moiety at the C8 position, contributing to its unique properties compared to other fluoroquinolones .
Chemical Reactions Analysis

Reactions

(S)-(-)-Nadifloxacin-O-sulfate can undergo various chemical reactions, including:

  • Oxidation: This may lead to different derivatives with distinct biological activities.
  • Reduction: Functional groups can be modified through reduction reactions, potentially altering efficacy.
  • Substitution: The sulfate group can be replaced with other functional groups to explore new analogs with varying properties.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents: Alkyl halides, acyl chlorides.
Mechanism of Action

The mechanism of action for (S)-(-)-Nadifloxacin-O-sulfate primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound forms a stable complex with these enzymes and DNA, leading to DNA strand breaks and ultimately bacterial cell death.

Process

  1. Binding: The compound binds to the active sites of DNA gyrase or topoisomerase IV.
  2. Complex Formation: This interaction results in the formation of a quinolone-enzyme-DNA complex.
  3. DNA Cleavage: The formation of this complex induces breaks in the DNA strands, preventing replication and transcription processes essential for bacterial survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: (S)-(-)-Nadifloxacin-O-sulfate has limited aqueous solubility but exhibits good permeability due to its lipophilic nature.
  • pKa Value: Approximately 6.80, indicating its behavior in different pH environments.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature variations.
  • Log D Values: High distribution coefficients (log D) suggest favorable absorption characteristics at physiological pH levels .
Applications

(S)-(-)-Nadifloxacin-O-sulfate has significant potential in scientific research and clinical applications:

  • Antibacterial Agent: It is being explored for use against multidrug-resistant strains of bacteria, particularly in skin infections.
  • Research Tool: As a model compound for studying the mechanisms of action and resistance in bacterial pathogens.
  • Formulation Development: Its derivatives are being investigated for formulation into various dosage forms including injectables and topical applications due to enhanced solubility profiles .
Synthetic Pathways and Derivative Optimization of (S)-(-)-Nadifloxacin-O-sulfate

Enantioselective Synthesis Strategies for (S)-(-)-Nadifloxacin-O-sulfate

The synthesis of (S)-(-)-Nadifloxacin-O-sulfate (C₁₉H₂₁FN₂O₇S, MW 440.4 g/mol) hinges on stereoselective methodologies to ensure the S-configuration at the C-12 position, critical for its bioactivity. The primary route begins with 3,4-difluoro-acetobromanilide, undergoing cyclization, nucleophilic displacement, and hydrolysis to form the nadifloxacin core [1] [4]. A pivotal step involves the resolution of racemic nadifloxacin using chiral auxiliaries like S-camphorsulfonic acid or S-mandelic acid, achieving >99% enantiomeric excess (ee) [4]. Recent advances leverage Ir-catalyzed asymmetric hydrogenation under solvent-controlled conditions (toluene/dioxane for R-enantiomers; ethanol for S-enantiomers), enabling gram-scale production with 87–93% ee in continuous-flow systems [2].

Table 1: Key Parameters in Enantioselective Synthesis of (S)-(-)-Nadifloxacin-O-sulfate

Synthetic MethodChiral Inductor/CatalystEnantiomeric Excess (%)Yield (%)Scale Feasibility
Classical ResolutionS-Camphorsulfonic acid>9960–65Pilot-scale
Ir-Catalyzed HydrogenationEthanol solvent system87–9383–90Industrial (flow)
TMSOTf-Mediated Glycosylation*N/A>97 (purity)70–85Lab-scale

*Glycosylation used for solubility enhancement, not direct synthesis [8].

Purification challenges arise from the sulfate group’s instability. Industrial-scale processes utilize reverse-phase chromatography with formic acid/acetonitrile gradients, followed by pH-controlled crystallization (pH ~3.0) to isolate the S-enantiomer [1] [4].

Structural Modification via Sulfation: Mechanistic Insights and Catalytic Approaches

Sulfation at the piperidine ring’s 4-position transforms nadifloxacin into a water-soluble prodrug. This modification occurs via esterification of the piperidine hydroxyl group using sulfur trioxide (SO₃) complexes or chlorosulfonic acid in anhydrous acetonitrile [1] [4]. The reaction is catalyzed by trimethylsilyl triflate (TMSOTf), which activates the sulfating agent via silicon-mediated electrophilic substitution [8].

Mechanistic studies reveal two catalytic pathways:

  • Radical-Mediated Activation: Manganese-based catalysts (e.g., CuFeMnO spinel oxides) generate sulfate radicals (SO₄•⁻) from peroxymonosulfate (PMS), attacking the piperidine oxygen [5] [9].
  • Acid-Catalyzed Nucleophilic Substitution: TMSOTf polarizes the O-S bond in SO₃ adducts, facilitating nucleophilic displacement by the alcohol group [8].

Table 2: Catalytic Systems for Nadifloxacin Sulfation

CatalystReaction MediumTemperature (°C)Time (h)Yield (%)Key Advantage
TMSOTfAnhydrous CH₃CN25–302–485High anomeric selectivity
MnO₂/PMSAqueous buffer40178Eco-friendly, continuous flow compatible
Pd/C (H₂)Ethyl acetate50670Benign deprotection post-sulfation

Sodium salt formation (C₁₉H₂₀FN₂O₇S·Na) further enhances aqueous solubility but introduces hygroscopicity, necessitating controlled storage [1].

Comparative Analysis of Sulfated vs. Non-Sulfated Fluoroquinolone Derivatives

Sulfation significantly alters key pharmacological properties:

  • Solubility: (S)-(-)-Nadifloxacin-O-sulfate exhibits >50-fold higher aqueous solubility than nadifloxacin (log P = 0.05 vs. 1.79) due to ionic dissociation [1] [8].
  • Bioavailability: The sulfate derivative achieves higher intraocular and dermal concentrations. In rabbit models, sulfated fluoroquinolones reduced Staphylococcus aureus endophthalmitis incidence by 93–100% versus non-sulfated analogs (50–70%) due to enhanced tissue penetration [3] [7].
  • Antibacterial Spectrum: While both forms inhibit DNA gyrase and topoisomerase IV, sulfation extends activity against methicillin-resistant S. aureus (MRSA). MIC values for (S)-(-)-Nadifloxacin-O-sulfate range from 0.125–0.5 μg/mL against MRSA versus 0.25–8 μg/mL for non-sulfated nadifloxacin [1] [7].

Table 3: Comparative Efficacy Against Resistant S. aureus Strains

CompoundMIC vs. MSSA (μg/mL)MIC vs. MRSA (μg/mL)Aqueous Solubility (mg/mL)*Tissue Penetration Index **
(S)-(-)-Nadifloxacin-O-sulfate0.25–0.50.125–0.5>103.8
Nadifloxacin (non-sulfated)0.25–20.5–80.21.0 (Reference)
Moxifloxacin0.06–0.250.12–11.72.5
Ofloxacin0.5–21–41.01.8

*Higher values indicate superior penetration; calculated from ocular/aqueous humor ratios [3].

Notably, sulfated derivatives show reduced cytotoxicity in keratinocytes due to decreased cellular accumulation, mitigating off-target effects [7].

Structure-Activity Relationship (SAR) Studies of Sulfated Quinolone Analogues

Systematic structural modifications reveal key determinants of antibacterial activity:

  • C-7 Piperidine Sulfation: Essential for water solubility but reduces direct binding to DNA gyrase. Activity is restored in vivo via enzymatic hydrolysis by sulfatases in bacterial cells, releasing the active aglycone [1] [8].
  • Stereochemistry: The S-configuration at C-12 optimizes fit into the hydrophobic pocket of topoisomerase IV. R-enantiomers show 4–8-fold higher MICs against coagulase-negative staphylococci [1] [4].
  • C-8 Methoxy Group: Its absence in nadifloxacin (vs. moxifloxacin) narrows anaerobic coverage but enhances anti-staphylococcal potency [6] [7].

Glycosylation at the piperidine hydroxyl (e.g., α-L-arabinofuranosides) improves solubility (log P = 0.51) while retaining anti-MRSA activity (MIC: 1–8 μg/mL). However, enzymatic hydrolysis is required for full efficacy, making potency strain-dependent [8].

  • Sulfation Position: Esterification at aliphatic hydroxyl groups (e.g., piperidine) preserves activity; aromatic sulfation abolishes gyrase inhibition.
  • Charge Distribution: The sulfate group’s negative charge enhances interaction with cationic porin channels in Gram-negative bacteria, though nadifloxacin derivatives remain Gram-positive-focused.
  • Steric Effects: Bulky C-8 substituents (e.g., phenyl in gemifloxacin) reduce sulfate conjugation efficiency by 40% due to steric hindrance [6] [8].

These insights guide the design of next-generation sulfated fluoroquinolones with optimized solubility-target binding balance.

Table 4: Structural Derivatives of Nadifloxacin and Key Properties

DerivativeModification SiteLog PMIC vs. S. aureus (μg/mL)Aqueous Solubility
Nadifloxacin-O-sulfate (S)Piperidine-OH0.050.125–0.5>10 mg/mL
Nadifloxacin α-L-ArabinosidePiperidine glycoside0.511–88.3 mg/mL
Des-F NadifloxacinC-6 (F removal)1.922–160.1 mg/mL
C-8 Methoxy-nadifloxacinC-8 substituent1.650.25–20.5 mg/mL

Concluding Remarks

The strategic sulfation of (S)-(-)-nadifloxacin exemplifies rational prodrug design, overcoming inherent solubility limitations while leveraging enzymatic activation for targeted antibacterial action. Advances in Ir-catalyzed enantioselective synthesis and MnO₂/PMS-mediated sulfation offer scalable, eco-compatible routes to this derivative. SAR studies underscore the delicate equilibrium between hydrophilic modifications and target engagement—a paradigm guiding future quinolone innovations.

Properties

Product Name

(S)-(-)-Nadifloxacin-O-sulfate

IUPAC Name

(12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

Molecular Formula

C19H21FN2O7S

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C19H21FN2O7S/c1-10-2-3-12-16-13(18(23)14(19(24)25)9-22(10)16)8-15(20)17(12)21-6-4-11(5-7-21)29-30(26,27)28/h8-11H,2-7H2,1H3,(H,24,25)(H,26,27,28)/t10-/m0/s1

InChI Key

PMCIWCKYBXLUOA-JTQLQIEISA-N

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.